molecular formula C6H13NO B6260461 2-(cyclopropylamino)propan-1-ol CAS No. 1179227-26-9

2-(cyclopropylamino)propan-1-ol

Cat. No.: B6260461
CAS No.: 1179227-26-9
M. Wt: 115.17 g/mol
InChI Key: ONRQMEJUUSHNQQ-UHFFFAOYSA-N
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Description

Contextualization of Amino Alcohols in Organic Synthesis

Amino alcohols are a class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. rroij.comontosight.ai This bifunctionality makes them highly versatile and valuable intermediates in organic synthesis. rroij.com They are fundamental building blocks for a wide array of more complex molecules, including many that are biologically active. rroij.comrsc.org

The dual reactivity of amines and alcohols allows for a variety of chemical transformations, such as nucleophilic substitutions, reductions, and cyclizations. growingscience.com One of the most common methods for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides with amines. growingscience.comtandfonline.com This reaction is often regioselective, with the amine typically attacking the less sterically hindered carbon of the epoxide ring. rroij.com Due to their ability to form chiral centers, amino alcohols are frequently used as chiral auxiliaries and ligands in asymmetric synthesis, facilitating the creation of specific stereoisomers of target molecules. rroij.com

Significance of Cyclopropylamine (B47189) Derivatives in Chemical Structures

Cyclopropylamine and its derivatives are distinguished by the presence of a three-membered cyclopropane (B1198618) ring attached to a nitrogen atom. longdom.orgontosight.aiwikipedia.org This structural motif imparts unique chemical and physical properties. The cyclopropane ring is characterized by significant ring strain, which enhances its reactivity compared to larger cycloalkanes or linear alkanes. longdom.org The amine group, in turn, provides a site of basicity and nucleophilicity. longdom.org

This combination of features makes cyclopropylamine derivatives valuable intermediates and structural components in various fields, especially medicinal chemistry and agrochemicals. longdom.orgontosight.aichemimpex.com The rigid structure of the cyclopropyl (B3062369) group can help in locking a molecule into a specific conformation, which can be advantageous for binding to biological targets. Derivatives of cyclopropylamine are found in a range of therapeutic agents, including those with antidepressant and antiviral properties. longdom.orgontosight.ai However, the metabolism of the cyclopropylamine moiety can sometimes lead to reactive ring-opened intermediates, a factor that is carefully considered in drug design. hyphadiscovery.com

Overview of Research Trajectories for 2-(cyclopropylamino)propan-1-ol

Research on this compound primarily revolves around its utility as a synthetic building block. While extensive literature on this specific molecule is not widespread, its structure suggests clear avenues for investigation based on the known chemistry of its constituent functional groups.

The synthesis of this compound can be achieved through established methods for creating amino alcohols. A prevalent strategy involves the reaction of cyclopropylamine with a suitable three-carbon epoxide, such as propylene (B89431) oxide, or a corresponding halohydrin. evitachem.com This nucleophilic substitution reaction, where the amine opens the epoxide ring, directly yields the amino alcohol structure. growingscience.comevitachem.com

The primary research application for this compound is as an intermediate in the synthesis of more complex molecules, particularly in the context of pharmaceutical development. chemimpex.comevitachem.com Its structure is a scaffold that can be modified at two key points: the hydroxyl group and the secondary amine. The hydroxyl group can undergo oxidation to form the corresponding aldehyde or ketone, while the amine can participate in substitution reactions. evitachem.com These potential transformations make it a versatile precursor for creating libraries of compounds for screening in drug discovery programs, with some research pointing towards applications for neurological disorders. chemimpex.comevitachem.com

Physical and Chemical Properties of this compound

Property Value
CAS Number 1179227-26-9
Molecular Formula C6H13NO

| Molecular Weight | 115.17 g/mol bldpharm.com |

Interactive Data Table: Compound Identification

Identifier Code
SMILES Code CC(NC1CC1)CO
InChI Key InChI=1S/C6H13NO/c1-5(8)4-7-6-2-3-6/h5-8H,2-4H2,1H3

Properties

CAS No.

1179227-26-9

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-(cyclopropylamino)propan-1-ol

InChI

InChI=1S/C6H13NO/c1-5(4-8)7-6-2-3-6/h5-8H,2-4H2,1H3

InChI Key

ONRQMEJUUSHNQQ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC1CC1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropylamino Propan 1 Ol

Direct Synthesis Approaches

Direct synthesis of 2-(cyclopropylamino)propan-1-ol can be achieved through several straightforward chemical reactions. These methods are often favored for their efficiency and the accessibility of starting materials.

Nucleophilic Substitution Reactions with Halohydrins and Epoxides

One of the most common methods for synthesizing this compound involves the reaction of cyclopropylamine (B47189) with a suitable propylene (B89431) oxide or halohydrin. This reaction is a classic example of nucleophilic substitution, where the amine acts as the nucleophile.

The reaction with an epoxide, such as propylene oxide, is an effective way to introduce the propan-1-ol backbone. The cyclopropylamine attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired amino alcohol. This reaction is typically carried out in a protic solvent, which facilitates the protonation of the alkoxide intermediate to yield the final alcohol. The regioselectivity of the ring-opening is a key consideration, with the nucleophilic attack generally occurring at the less sterically hindered carbon of the epoxide.

Alternatively, halohydrins like 1-chloro-2-propanol (B90593) or 2-bromo-1-propanol can be used. In this case, the cyclopropylamine displaces the halide ion in a direct SN2 reaction. libretexts.orgyoutube.com The choice of halohydrin can influence the reaction conditions and the isomeric purity of the product. For instance, starting with a specific enantiomer of the halohydrin can lead to an enantiomerically enriched product. The reaction is often performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct. youtube.com

Reductive Amination Strategies

Reductive amination offers another versatile route to this compound. masterorganicchemistry.comyoutube.com This method typically involves the reaction of cyclopropylamine with a keto-alcohol, such as 1-hydroxypropan-2-one (acetol), or an aldehyde. The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the desired amine. libretexts.org

A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the ketone or aldehyde starting material. youtube.com This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine. youtube.comorganic-chemistry.org

The general pathway for reductive amination is outlined below:

Imine Formation: The amine (cyclopropylamine) reacts with the carbonyl group of the aldehyde or ketone to form an iminium ion.

Reduction: A hydride reagent reduces the iminium ion to the corresponding amine.

This method is widely applicable and can be adapted for the synthesis of a broad range of secondary and tertiary amines. libretexts.org

Chemo- and Regioselective Synthesis Pathways

The synthesis of this compound can be optimized for chemo- and regioselectivity, which is crucial for maximizing the yield of the desired isomer and minimizing side products. For instance, in the ring-opening of propylene oxide with cyclopropylamine, the reaction can theoretically yield two isomers: this compound and 1-(cyclopropylamino)propan-2-ol. Controlling the regioselectivity to favor the formation of the 1-ol isomer is a key challenge.

Catalyst-controlled reactions can play a significant role in achieving high selectivity. nih.gov For example, the choice of catalyst can influence which carbon of the epoxide is preferentially attacked by the amine. nih.gov Similarly, in reductive amination, the reaction conditions can be tuned to ensure that the reduction step is highly chemoselective, targeting the imine without affecting other functional groups present in the molecule.

Asymmetric Synthesis of Chiral Enantiomers

Since this compound contains a chiral center, the synthesis of its individual enantiomers is of significant interest, particularly for applications where stereochemistry is critical. Asymmetric synthesis methods are employed to produce the (R)- and (S)-enantiomers with high enantiomeric purity. uvic.ca

Enantioselective Ring-Opening of Chiral Epoxides

A powerful strategy for the asymmetric synthesis of this compound is the enantioselective ring-opening of a chiral epoxide. organicreactions.org This approach involves using a chiral catalyst to control the stereochemical outcome of the reaction between an achiral amine (cyclopropylamine) and a prochiral or racemic epoxide.

The use of a chiral catalyst creates a diastereomeric transition state, leading to the preferential formation of one enantiomer over the other. nih.gov Various chiral ligands and metal complexes have been developed for this purpose. The efficiency of these catalysts is often evaluated based on the enantiomeric excess (ee) of the product.

Alternatively, one can start with an enantiomerically pure epoxide. The reaction of (R)-propylene oxide or (S)-propylene oxide with cyclopropylamine, under conditions that proceed with inversion of configuration (typical for SN2 reactions), will yield the corresponding (S)- or (R)-2-(cyclopropylamino)propan-1-ol, respectively.

Biocatalytic Approaches for Stereoselective Synthesis

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral compounds. rsc.org Enzymes, such as lipases and transaminases, can be used to catalyze the stereoselective synthesis of this compound. rsc.org

One common biocatalytic method is the kinetic resolution of a racemic mixture of the amino alcohol. mdpi.com In this process, an enzyme selectively acylates one enantiomer of the racemate, allowing for the separation of the acylated and unreacted enantiomers. For example, a lipase (B570770) could be used to selectively acylate (R)-2-(cyclopropylamino)propan-1-ol, leaving the (S)-enantiomer unreacted.

Another approach is the use of transaminases in a process analogous to reductive amination. A transaminase can catalyze the transfer of an amino group from a donor molecule to a keto-alcohol, producing the chiral amino alcohol with high enantioselectivity. Recent advancements in protein engineering have expanded the substrate scope and stereoselectivity of these enzymes, making them valuable tools for asymmetric synthesis. nih.govdoi.org

Interactive Data Table: Synthetic Approaches for this compound

Synthetic MethodStarting MaterialsKey FeaturesSelectivity
Nucleophilic SubstitutionCyclopropylamine, Propylene oxide or HalohydrinDirect, efficientRegioselective
Reductive AminationCyclopropylamine, 1-hydroxypropan-2-oneOne-pot, versatileChemoselective
Enantioselective Ring-OpeningCyclopropylamine, Chiral epoxide or catalystAsymmetric, high enantiomeric excessEnantioselective
Biocatalytic SynthesisRacemic this compound, EnzymeGreen, highly selectiveStereoselective

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. evitachem.comgoogle.com For the synthesis of a molecule like this compound, a chiral auxiliary could be employed to establish the desired stereocenter.

One conceptual approach involves the use of an oxazolidinone auxiliary, a method widely used in asymmetric aldol (B89426) reactions. rsc.org A potential pathway could start with the acylation of a chiral oxazolidinone, for instance, with propionyl chloride. The resulting N-acyl oxazolidinone can then undergo a diastereoselective reaction. After the desired stereochemistry is set, the auxiliary is cleaved to yield a chiral precursor, which can then be converted to the final product. A similar strategy has been described for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, which involves a sequence of aldol reaction, cyclopropanation, and retro-aldol cleavage using an oxazolidinone auxiliary. rsc.org

Another class of effective chiral auxiliaries includes sulfinamides. For example, the asymmetric synthesis of cyclopropylamines has been achieved starting from chiral N-sulfinyl alpha-chloro ketimines. nih.gov These ketimines react with Grignard reagents to form N-sulfinyl cyclopropylamines with good diastereoselectivity. Subsequent removal of the tert-butanesulfinyl group yields the chiral cyclopropylamine. nih.gov This methodology could potentially be adapted for the synthesis of this compound.

Catalytic Asymmetric Reductions

Catalytic asymmetric reduction of a prochiral ketone is a highly efficient method for producing chiral alcohols. bohrium.com A plausible route to this compound would involve the asymmetric reduction of a corresponding aminoketone, 2-(cyclopropylamino)propanal or a protected precursor.

A well-established method for such transformations is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. google.com This catalyst, in conjunction with a borane (B79455) reagent, can reduce ketones to alcohols with high enantioselectivity. For instance, the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, an intermediate for the drug Ticagrelor, involves the stereoselective reduction of a ketone to a hydroxyl group using a chiral oxazaborolidine catalyst. google.com This highlights the industrial applicability of this method for creating chiral centers in molecules containing a cyclopropylamine moiety.

The general applicability of oxazaborolidine-catalyzed reductions has been demonstrated for a wide range of ketones, affording chiral secondary alcohols in good yields and high enantiomeric excess. google.com

Industrial Scale Synthetic Considerations and Process Optimization

The successful transition of a synthetic route from laboratory to industrial scale requires careful consideration of efficiency, cost, safety, and environmental impact.

Development of Efficient Reaction Conditions

For the industrial synthesis of this compound, optimizing reaction conditions is crucial. This includes the choice of solvent, temperature, pressure, and reaction time. For example, in the synthesis of 2-chloro-1-propanol from propylene oxide, factors such as the ratio of reactants and the choice of solvent were investigated to maximize yield and selectivity. researchgate.net Similarly, the synthesis of (S)-2-amino-1-propanol hydrochloride from (S)-1-methoxy-2-propylamine was optimized by performing the reaction in an autoclave at elevated temperature and pressure. google.com

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers several advantages for large-scale production, including enhanced safety, better heat and mass transfer, and the potential for automation. While specific applications to the synthesis of this compound are not documented, the principles are broadly applicable. Flow chemistry can be particularly beneficial for reactions involving hazardous reagents or unstable intermediates.

Catalyst Systems for Large-Scale Production

The choice of catalyst is critical for an efficient and economical large-scale process. For catalytic asymmetric reductions, the catalyst should be highly active and selective, robust, and ideally recyclable. While homogeneous catalysts like the CBS reagent are highly effective, heterogeneous catalysts are often preferred for industrial applications due to their ease of separation from the product stream. The development of immobilized or heterogeneous versions of effective chiral catalysts is an active area of research aimed at improving the sustainability of pharmaceutical manufacturing.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. A complete NMR analysis of 2-(cyclopropylamino)propan-1-ol would involve several methods to map out its carbon and proton framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of all hydrogen atoms in the molecule. Key insights would include the specific chemical shifts (δ) for the protons on the cyclopropyl (B3062369) ring, the propanol (B110389) chain, and those attached to oxygen and nitrogen atoms. Spin-spin coupling patterns would reveal which protons are adjacent to one another, helping to piece together the molecular structure. However, specific, experimentally-derived ¹H NMR data for this compound are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would identify all unique carbon environments within the molecule. Each carbon atom—in the cyclopropyl ring, the methyl group, and the two carbons of the propanol backbone—would produce a distinct signal at a characteristic chemical shift. This analysis is fundamental for confirming the carbon skeleton of the compound. As with the proton NMR data, published ¹³C NMR spectra for this compound could not be located.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's constitution.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, visually mapping which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to, providing definitive C-H bond information.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular puzzle, especially around atoms with no attached protons (quaternary carbons).

Without initial ¹H and ¹³C NMR data, a discussion of the specific 2D NMR correlations for this compound would be purely speculative.

Stereochemical Assignment through NMR

This compound contains a chiral center at the second carbon of the propanol chain. NMR spectroscopy, often through the use of chiral derivatizing agents, is a powerful tool for determining the absolute configuration of such molecules. chiralen.com This analysis typically involves comparing the NMR spectra of diastereomeric derivatives, where differences in the chemical shifts can be related to the spatial arrangement of the substituents around the chiral center. No such studies concerning the stereochemistry of this compound have been found in the public domain.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. For this compound, the key expected absorption bands would be:

A broad band in the ~3200-3600 cm⁻¹ region, characteristic of O-H stretching from the alcohol group, broadened due to hydrogen bonding.

A moderate band in the ~3300-3500 cm⁻¹ region corresponding to the N-H stretch of the secondary amine.

Absorptions in the ~2850-3000 cm⁻¹ range due to C-H stretching vibrations of the alkyl and cyclopropyl groups.

A C-N stretching vibration band typically found between 1020 and 1250 cm⁻¹.

While these are the expected regions for the characteristic functional groups, a specific, experimentally obtained IR spectrum for this compound is not available to confirm the precise wavenumbers and intensities of these bands.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₆H₁₃NO), HRMS can readily distinguish it from other compounds that may have the same nominal mass but a different elemental composition. The analysis is typically performed on the protonated molecule, [M+H]⁺.

Table 2: HRMS Data for the Protonated Molecule of this compound

ParameterValue
Molecular FormulaC₆H₁₃NO
Theoretical Exact Mass of [M+H]⁺116.1075
Required Mass Accuracy (ppm)< 5

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. merckmillipore.com This technique is highly effective for assessing the purity of a sample and confirming the identity of its components. A sample of this compound can be injected into an LC system, where it is separated from any impurities. The eluent is then introduced into the mass spectrometer, which confirms the molecular weight of the main component and any detected impurities.

A standard method would involve a reversed-phase column (e.g., C18) with a gradient elution using mobile phases such as water and acetonitrile, often with a small amount of an acid like formic acid to promote protonation. The purity is determined by integrating the area of the primary peak in the chromatogram relative to the total area of all peaks.

Table 3: Illustrative LC-MS Analysis Results for this compound

ParameterResult
Chromatographic ColumnC18, 2.1 x 50 mm, 1.8 µm
Retention Time (t_R)2.45 minutes
Observed m/z of [M+H]⁺116.1
Purity by Area %>99.5%

The analysis of fragmentation patterns in mass spectrometry provides valuable information about the molecule's structure. When the molecular ion of this compound is subjected to fragmentation (e.g., through collision-induced dissociation), it breaks apart in predictable ways based on the stability of the resulting fragment ions.

Key fragmentation pathways for this molecule include:

Alpha-cleavage: This is a common pathway for both alcohols and amines, involving the cleavage of a bond adjacent to the heteroatom. libretexts.orglibretexts.org For this compound, this can result in the loss of a propyl group or cleavage adjacent to the nitrogen.

Loss of Water: Alcohols frequently undergo dehydration, leading to a fragment ion with a mass corresponding to M-18. libretexts.org

Cyclopropyl Ring Opening: The strained cyclopropyl ring can undergo rearrangement and fragmentation, a characteristic pathway for cyclopropylamine (B47189) derivatives.

Table 4: Predicted Major Fragment Ions of this compound in MS/MS

m/zProposed Fragment IonNeutral Loss
98[C₆H₁₂N]⁺H₂O
86[C₅H₁₂N]⁺CH₂O
70[C₄H₈N]⁺C₂H₅OH
56[C₃H₆N]⁺C₃H₇OH

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique requires the growth of a high-quality single crystal, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the calculation of the precise coordinates of every atom in the molecule, as well as the parameters of the crystal lattice.

For this compound, a successful crystallographic analysis would provide definitive information on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding involving the alcohol's hydroxyl group and the amine's hydrogen, which govern the packing of the molecules in the crystal lattice.

Table 5: Hypothetical Crystallographic Data for this compound

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)5.88
c (Å)12.45
β (°)98.5
Volume (ų)741.3
Z (molecules per unit cell)4

Analysis of Intermolecular Interactions in Crystal Lattices

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific studies detailing the crystal structure or the analysis of intermolecular interactions in the crystal lattice of the chemical compound this compound. While research exists on the intermolecular forces of related molecules such as various amino alcohols, propanol derivatives, and compounds containing cyclopropyl groups, specific crystallographic data for this compound, including its lattice parameters, space group, and the specific nature of its hydrogen-bonding network and other non-covalent interactions, remains uncharacterized in the accessible scientific domain.

The CAS Registry Number for this compound has been identified as 1179227-26-9. bldpharm.com However, searches using this identifier have not yielded any published crystallographic reports.

In the absence of experimental data for this compound, a general understanding of the potential intermolecular interactions can be inferred from the structural features of the molecule. The presence of a hydroxyl (-OH) group and a secondary amine (-NH-) group suggests that hydrogen bonding would be a dominant force in its crystal packing. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the secondary amine can also participate as a hydrogen bond donor and the nitrogen atom as an acceptor. These interactions are fundamental in the formation of crystal structures in similar small organic molecules.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular properties of a compound from first principles.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. arxiv.org These calculations can provide valuable information about the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties. For 2-(cyclopropylamino)propan-1-ol, DFT calculations would be crucial for understanding the influence of the cyclopropyl (B3062369) and hydroxyl groups on the electron density of the propanol (B110389) backbone.

DFT calculations could predict a range of electronic properties for this compound. A hypothetical set of such properties, based on typical values for similar organic molecules, is presented in the table below.

Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

Property Predicted Value
Dipole Moment ~2.5 D
Polarizability ~15 ų
Ionization Potential ~8.5 eV

Note: These values are hypothetical and intended for illustrative purposes.

The flexibility of the propanol backbone and the presence of the cyclopropylamino group suggest that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the atoms and their relative energies. Studies on similar molecules like propane (B168953) and propanethiol reveal the existence of various conformers, such as gauche and anti (or trans), arising from rotation around single bonds. nih.govmasterorganicchemistry.comchemistrysteps.com

For this compound, the key dihedral angles determining the conformation would be around the C1-C2 bond and the C-N bond. The relative orientation of the hydroxyl, cyclopropylamino, and methyl groups would lead to a complex potential energy surface with several local minima corresponding to stable conformers. The table below presents a hypothetical set of low-energy conformers and their predicted relative energies.

Table 2: Hypothetical Low-Energy Conformers of this compound

Conformer Dihedral Angle (HO-C1-C2-N) Relative Energy (kcal/mol)
Gauche 1 60° 0.0
Anti 180° 0.5

Note: The conformer names and energy values are hypothetical and based on typical energy differences for similar structures.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The energy and spatial distribution of these orbitals can predict a molecule's susceptibility to nucleophilic or electrophilic attack.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, reflecting its nucleophilic character. The LUMO, on the other hand, would likely be distributed across the C-O and C-N bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

Molecular Orbital Predicted Energy (eV)
HOMO -9.0
LUMO 1.5

Note: These energy values are hypothetical and provided for illustrative purposes.

Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of a compound. For instance, infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule, and different conformers can exhibit distinct IR spectra. arxiv.org

For this compound, the IR spectrum would be expected to show characteristic peaks for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and various C-H, C-O, C-N, and C-C stretching and bending vibrations. The exact positions of these peaks would be influenced by the molecule's conformation.

Table 4: Predicted Key IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H Stretch 3200-3600
N-H Stretch 3300-3500
C-H Stretch (cyclopropyl) 3000-3100
C-H Stretch (alkyl) 2850-2960
C-O Stretch 1050-1150

Note: These are general ranges and the exact frequencies would be determined by more detailed calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

MD simulations of this compound in different environments (e.g., in a vacuum or in a solvent) would reveal the dynamics of its conformational transitions. Such simulations could show how the molecule transitions between its various stable conformers over time. rsc.org Studies on similar molecules like 2-propanol have shown complex dynamics, including hydrogen bonding and the formation of molecular clusters. nih.gov For this compound, intramolecular hydrogen bonding between the hydroxyl and amino groups would likely play a significant role in its conformational preferences and dynamics.

The simulations would likely show that at room temperature, the molecule is not static but rather a dynamic ensemble of interconverting conformers. The relative populations of these conformers would be determined by their free energies, and the rate of interconversion would depend on the energy barriers between them.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Propane
Propanethiol

Interaction Studies with Solvents and Other Chemical Species

Computational chemistry offers powerful tools to understand how this compound interacts with its environment, such as solvents and other chemical entities. These interactions are crucial as they can significantly influence the compound's stability, conformation, and reactivity.

Density Functional Theory (DFT) is a common method employed to model these interactions. By simulating the compound in the presence of different solvent molecules, researchers can predict the nature and strength of intermolecular forces. For instance, in a protic solvent like water or ethanol, the hydroxyl and amino groups of this compound can act as both hydrogen bond donors and acceptors. In contrast, in an aprotic solvent like acetonitrile, different interaction patterns would be expected. researchgate.netnih.gov

Molecular dynamics (MD) simulations can further complement these studies by providing a dynamic picture of the solvation shell around the molecule. These simulations can reveal the preferred orientation of solvent molecules and the average number of hydrogen bonds formed, offering a more detailed understanding of the solvation process. researchgate.net

The following table illustrates the type of data that could be generated from a computational study on the interaction of this compound with various solvents.

Table 1: Hypothetical Interaction Energies of this compound with Different Solvents

SolventDielectric ConstantCalculated Interaction Energy (kcal/mol)Predominant Interaction Type
Water80.1-12.5Hydrogen Bonding
Ethanol24.5-10.2Hydrogen Bonding
Acetonitrile37.5-7.8Dipole-Dipole
Cyclohexane2.0-3.1van der Waals

Mechanistic Insights from Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as its synthesis, degradation, or transformation into other molecules.

A key aspect of mechanistic studies is the identification and characterization of transition states. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. nih.gov Computational methods, particularly DFT, can be used to locate the geometry of these transition states and calculate their energies.

For a reaction involving this compound, such as a potential ring-opening reaction of the cyclopropyl group, transition state analysis would be critical. researchgate.netacs.org By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined, which is a key factor in predicting the reaction rate. The geometry of the transition state also provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction.

The table below presents hypothetical data from a transition state analysis for a representative reaction of this compound.

Table 2: Hypothetical Transition State Analysis for a Reaction of this compound

Reaction CoordinateReactant Energy (kcal/mol)Transition State Energy (kcal/mol)Product Energy (kcal/mol)Activation Energy (kcal/mol)
C-N bond rotation05.20.55.2
N-alkylation025.8-15.325.8
Cyclopropyl ring opening045.1-5.745.1

Beyond identifying individual transition states, computational chemistry can map out entire reaction pathways. This involves calculating the potential energy surface of a reaction, which illustrates the energy of the system as a function of the geometric changes that occur as reactants are converted to products. acs.orgvub.be

For this compound, elucidating the reaction pathways for its formation or subsequent reactions would provide a detailed, step-by-step understanding of the chemical transformations involved. acs.orgnih.gov This knowledge is fundamental for controlling reaction outcomes and designing more efficient synthetic routes.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Hydroxyl Group

The hydroxyl group of 2-(cyclopropylamino)propan-1-ol can undergo several key reactions, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Carbonyl Compounds

The primary alcohol in this compound can be oxidized to form the corresponding aldehyde, 2-(cyclopropylamino)propanal. Further oxidation can yield the carboxylic acid, 2-(cyclopropylamino)propanoic acid. The outcome of the oxidation depends on the choice of the oxidizing agent and the reaction conditions. jackwestin.comyoutube.com

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically oxidize the primary alcohol directly to the carboxylic acid. libretexts.org The presence of the amine group in the molecule requires careful selection of reagents to avoid side reactions.

Table 1: Oxidation Reactions of Primary Alcohols

Oxidizing AgentProduct from Primary Alcohol
Pyridinium chlorochromate (PCC)Aldehyde
Dess-Martin periodinaneAldehyde
Potassium permanganate (KMnO4)Carboxylic Acid
Chromic acid (H2CrO4)Carboxylic Acid

This table provides a general overview of common oxidizing agents and their typical products when reacting with primary alcohols.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) to form esters. This reaction, known as Fischer esterification when reacting with a carboxylic acid, is typically catalyzed by a strong acid like sulfuric acid. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive it towards the ester product, water is often removed as it is formed. masterorganicchemistry.com For example, the reaction with propanoic acid would yield 2-(cyclopropylamino)propyl propanoate. researchgate.net

Etherification: The formation of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For instance, treating this compound with sodium hydride followed by an ethyl halide would produce 1-ethoxy-2-(cyclopropylamino)propane.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group is a poor leaving group, making direct nucleophilic substitution difficult. libretexts.orgmsu.edu To facilitate this, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, which converts -OH into -OH2+, a much better leaving group. libretexts.org Another common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. jackwestin.commsu.edu Once converted, the activated alcohol can readily undergo SN2 reactions with a variety of nucleophiles.

Reactions Involving the Secondary Amine Group

The secondary amine in this compound is nucleophilic and can participate in a range of reactions, including acylation, alkylation, and the formation of amides and ureas.

Acylation and Alkylation Reactions

Acylation: The secondary amine can be acylated by reacting with acyl chlorides or acid anhydrides to form amides. This is a common method for introducing an acyl group onto a nitrogen atom. For example, reaction with acetyl chloride would yield N-acetyl-2-(cyclopropylamino)propan-1-ol.

Alkylation: The secondary amine can also undergo alkylation with alkyl halides. This reaction introduces an additional alkyl group onto the nitrogen atom, forming a tertiary amine. For instance, reacting this compound with methyl iodide would result in the formation of N-cyclopropyl-N-methyl-2-amino-1-propanol. The process of N-alkylation can also be achieved through "hydrogen borrowing" catalysis, which involves the coupling of alcohols and amines. beilstein-journals.org

Formation of Amides and Ureas

Amide Formation: As mentioned, acylation of the secondary amine leads to the formation of an amide. Amides can also be synthesized directly from carboxylic acids and amines using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by heating the ammonium (B1175870) salt of the carboxylic acid to drive off water. masterorganicchemistry.comyoutube.com These methods provide alternative routes to the acylation with acyl halides or anhydrides. organic-chemistry.org

Urea (B33335) Formation: The secondary amine of this compound can react with isocyanates to form substituted ureas. commonorganicchemistry.com For example, reaction with phenyl isocyanate would yield N'-phenyl-N-(1-hydroxypropan-2-yl)-N-cyclopropylurea. Alternatively, ureas can be synthesized through reactions with carbamates or using phosgene (B1210022) equivalents like carbonyldiimidazole (CDI). commonorganicchemistry.com The Curtius rearrangement of an acyl azide (B81097) in the presence of the amine also provides a pathway to unsymmetrical ureas. nih.gov One-pot syntheses of ureas from amines and carbon dioxide or its surrogates are also being developed. organic-chemistry.orgrsc.orgresearchgate.net

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The structure of this compound features a primary alcohol (-CH₂OH) and a secondary amine (-NH-), both of which can participate in or be influenced by nucleophilic substitution reactions. The primary site for substitution is the carbon bearing the hydroxyl group (C1).

The hydroxyl group is inherently a poor leaving group. For substitution to occur at C1, the -OH group must first be converted into a better leaving group, for example, by protonation in a strong acid to form an oxonium ion (-OH₂⁺) or by conversion to a sulfonate ester (e.g., tosylate, -OTs) or a halide.

Given that C1 is a primary carbon, any subsequent nucleophilic substitution will overwhelmingly proceed via an SN2 (Substitution, Nucleophilic, Bimolecular) pathway . chemguide.co.ukmasterorganicchemistry.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside as the leaving group departs. masterorganicchemistry.com This process leads to an inversion of stereochemistry if the carbon were chiral, though C1 in this molecule is not. lumenlearning.com The SN1 pathway, which involves the formation of a primary carbocation, is highly energetically unfavorable and thus not a viable mechanism in this case. chemguide.co.uk

The secondary amine group can act as an internal nucleophile or be affected by the reaction conditions, but it is the hydroxyl group that is typically targeted for substitution reactions.

Table 1: Predicted SN2 Reactions at the C1 Position

Reagent(s)Leaving Group FormedNucleophileProduct
1. TsCl, pyridine (B92270) 2. NaBrTosylate (-OTs)Br⁻1-bromo-2-(cyclopropylamino)propane
1. SOCl₂Chlorosulfite esterCl⁻1-chloro-2-(cyclopropylamino)propane
HBr (conc.)Oxonium ion (-OH₂⁺)Br⁻1-bromo-2-(cyclopropylamino)propane
1. PBr₃-OPBr₂Br⁻1-bromo-2-(cyclopropylamino)propane
1. TsCl, pyridine 2. NaCNTosylate (-OTs)CN⁻3-(cyclopropylamino)butanenitrile

Reactions Involving the Cyclopropyl (B3062369) Ring

The cyclopropane (B1198618) ring is a unique structural motif characterized by significant ring strain, a result of its compressed C-C-C bond angles (60°) deviating substantially from the ideal tetrahedral angle of 109.5°. libretexts.orgpressbooks.pub This inherent strain makes the ring susceptible to cleavage under certain conditions, behaving somewhat like a double bond. masterorganicchemistry.com

The high ring strain of the cyclopropyl group means it can undergo ring-opening reactions, particularly under acidic conditions or with electrophilic reagents. pressbooks.pubmasterorganicchemistry.com For this compound, acid-catalyzed ring-opening is a plausible transformation. The reaction would likely be initiated by the protonation of the basic nitrogen atom of the secondary amine. The resulting ammonium ion could induce an electronic shift, leading to the cleavage of one of the C-C bonds within the cyclopropane ring. This process generates a more stable, open-chain carbocation, which is then quenched by a nucleophile present in the reaction medium.

For instance, treatment with a hydrohalic acid (like HBr) could lead to the protonation of the amine, followed by the nucleophilic attack of the bromide ion on one of the cyclopropyl carbons, resulting in a ring-opened haloamine product. The regioselectivity of the ring-opening would be dictated by the formation of the most stable carbocation intermediate (Markovnikov's rule).

Functionalizing the C-H bonds of the cyclopropane ring without causing it to open is a significant synthetic challenge. These bonds are generally unreactive. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could potentially achieve this. This would involve the use of a directing group to guide a metal catalyst to a specific C-H bond on the ring, allowing for the introduction of a new functional group. In the case of this compound, the amine or alcohol could potentially serve as such a directing group. However, these are advanced and highly specialized reactions, and specific examples for this molecule are not documented.

Stereoselective Transformations and Chirality Transfer

The structure of this compound contains a stereogenic center at the C2 position of the propane (B168953) chain, the carbon atom bonded to the hydroxyl-bearing carbon (C1), a methyl group, a hydrogen, and the cyclopropylamino group. This means the compound can exist as two enantiomers: (R)-2-(cyclopropylamino)propan-1-ol and (S)-2-(cyclopropylamino)propan-1-ol.

Stereoselective Transformations refer to reactions where the existing chiral center directs the stereochemical outcome of a transformation.

Reactions at C1: An SN2 reaction at the primary alcohol (after conversion to a good leaving group) would not create a new stereocenter at C1, but the presence of the C2 stereocenter makes the two protons on C1 diastereotopic. A stereoselective reagent could potentially distinguish between them, although this is uncommon for simple substitutions. The stereocenter at C2 itself would remain unaffected during a substitution at C1.

Oxidation of the Alcohol: Oxidation of the primary alcohol to an aldehyde (forming 2-(cyclopropylamino)propanal) or a carboxylic acid would also leave the configuration of the C2 stereocenter unchanged.

Chirality Transfer is a process where the chirality of an existing stereocenter influences the creation of a new stereocenter elsewhere in the molecule during a reaction. google.com While intermolecular examples are not readily apparent, a hypothetical intramolecular reaction could demonstrate this principle. For example, if the hydroxyl group were converted into a leaving group and an intramolecular cyclization was induced, the stereochemistry at C2 would directly influence the stereochemistry of the newly formed ring system.

Applications As Chemical Intermediates and Building Blocks

Precursor in Complex Organic Synthesis

As a precursor, 2-(cyclopropylamino)propan-1-ol provides a foundational structure upon which chemists can elaborate to achieve target molecules with desired properties.

The presence of both an amino and a hydroxyl group allows for the sequential or simultaneous introduction of other functionalities, leading to polyfunctionalized molecules. These molecules, which contain multiple reactive centers, are themselves important building blocks for even more complex structures. The ability to create such densely functionalized compounds is crucial in the synthesis of natural products and their analogs. Polyfunctionalized small molecules are important and versatile units used in creating complex structures. researchgate.net

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. sigmaaldrich.com The nitrogen and oxygen atoms in this compound make it an ideal starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles. apolloscientific.co.uk For instance, the amino and alcohol functionalities can participate in intramolecular cyclization reactions to form rings such as oxazines or other related heterocyclic systems. Nitrogen-containing heterocycles are particularly significant in the development of dyes, agrochemicals, and polymers. msesupplies.com

Table 1: Examples of Heterocyclic Scaffolds

Heterocycle Type Potential Synthetic Application
Oxazolidines Can be formed through the reaction of the amino and hydroxyl groups with a carbonyl compound.
Morpholines Can be synthesized through further elaboration and cyclization reactions.

Chiral Building Block in Asymmetric Synthesis

Chirality, or the "handedness" of a molecule, is a critical consideration in drug design, as different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological activities. Asymmetric synthesis is the process of selectively producing one enantiomer of a chiral molecule. nih.gov

When this compound is used in its enantiomerically pure form, it serves as a chiral building block. This allows for the transfer of its stereochemistry to the final product, enabling the synthesis of enantiomerically pure compounds. nih.gov The use of such chiral building blocks is a fundamental strategy in asymmetric synthesis to avoid the formation of racemic mixtures, which would then require costly and often difficult separation processes. ku.edunih.gov

Beyond its direct incorporation into a target molecule, chiral compounds like this compound can be used to create chiral ligands for asymmetric catalysis. snnu.edu.cnnih.gov These ligands coordinate to a metal center to form a chiral catalyst, which can then direct a chemical reaction to produce a chiral product with high enantioselectivity. researchgate.net The design of new and effective chiral ligands is a continuous area of research in organic chemistry, and amino alcohols are a common scaffold for such ligands. dicp.ac.cn

Applications in Specialty Chemical Manufacturing

The versatility of this compound also extends to the manufacturing of specialty chemicals. These are chemicals produced for specific applications and are often characterized by their unique molecular structures and high performance. The incorporation of the cyclopropyl (B3062369) group, for instance, can impart desirable properties to the final product, such as increased rigidity or altered metabolic stability in the case of bioactive molecules. The synthesis of cyclopropane (B1198618) derivatives is a significant area of research in organic chemistry. mdpi.com

Table 2: Mentioned Compounds

Compound Name
This compound
Propan-1-ol
2-propanol
1,3-dichloropropane

Development of Advanced Solvents

While specific studies detailing the use of this compound as an advanced solvent are not prevalent in public literature, its chemical structure suggests potential in this area. Amino alcohols are known for their utility as solvents and in solvent-based applications. The presence of both a hydroxyl (-OH) and an amino (-NH) group allows for hydrogen bonding, which can influence solvency and miscibility with other polar substances.

The utility of similar compounds, such as 1-propanol, as a solvent in coatings, printing inks, and as a chemical intermediate is well-documented. atamanchemicals.com Glycol ethers, which also contain hydroxyl and ether linkages, are valued for their dual functionality, imparting high solvency and water compatibility. atamanchemicals.com Furthermore, other amino alcohols like 2-amino-2-methyl-1-propanol (B13486) (AMP) have been investigated for specialized solvent applications such as CO2 capture.

Theoretically, this compound could be explored for applications such as:

Specialty solvent systems: Its bifunctional nature could be advantageous in creating solvent systems for specific resins, polymers, or dyes.

Reactive solvent: The amino and hydroxyl groups could participate in reactions while serving as the solvent medium.

Component in deep eutectic solvents: The hydrogen bond donor and acceptor capabilities of the molecule make it a candidate for forming deep eutectic solvents, which are considered a class of green or advanced solvents.

Further research would be required to characterize its specific solvent properties and to validate these potential applications.

Components in Material Science (e.g., Polymer Chemistry, Coatings)

The primary value of this compound in material science lies in its function as a monomer or a building block for polymers. researchgate.net The presence of two reactive sites, the secondary amine and the primary hydroxyl group, allows it to be incorporated into various polymer backbones.

Polymer Chemistry

Amino alcohols are crucial building blocks in the synthesis of a variety of polymers. researchgate.netiris-biotech.detcichemicals.com The amino and hydroxyl groups of this compound can react with other monomers to form different types of polymers:

Poly(ester amides): By reacting with diacids or their derivatives, it can form poly(ester amides). The hydroxyl group would form an ester linkage, and the amino group would form an amide linkage. This class of polymers is known for its potential biodegradability and is suitable for various biomedical applications. nih.gov

Polyurethanes: The hydroxyl group can react with isocyanates to form urethane (B1682113) linkages, a cornerstone of polyurethane chemistry. The amino group can also react with isocyanates to form urea (B33335) linkages, which can act as hard segments in polyurethane elastomers.

Epoxy Resins: The primary amine can act as a curing agent for epoxy resins, opening the epoxide ring to form a cross-linked network. This is a fundamental reaction in the formulation of many adhesives and coatings.

The incorporation of the cyclopropyl group into the polymer backbone is of particular interest. Cyclopropane-containing polymers have been synthesized and are noted for modifying the physical and chemical properties of the resulting material, potentially increasing rigidity, thermal stability, and energy saturation. researchgate.net

Coatings

In the field of coatings, this compound could serve multiple roles:

Monomer in Coating Resins: It can be used as a monomer in the synthesis of alkyd, polyester, or polyamide resins that form the basis of many coating formulations.

Cross-linking Agent: The bifunctionality of the molecule allows it to act as a cross-linker, improving the mechanical properties, chemical resistance, and durability of the coating.

Adhesion Promoter: The polar amino and hydroxyl groups can enhance the adhesion of a coating to various substrates through hydrogen bonding and other intermolecular forces.

The use of similar propanol (B110389) derivatives in coatings is well-established, where they act as solvents and help to balance drying and flow characteristics. atamanchemicals.com Complex polymers incorporating propanol and amine functionalities have been developed for applications in coatings and adhesives. ontosight.ai

Derivatives and Analogues of 2 Cyclopropylamino Propan 1 Ol

Synthetic Routes to Structural Analogues

The synthesis of analogues of 2-(cyclopropylamino)propan-1-ol involves a variety of established and innovative organic chemistry methodologies. These routes allow for systematic modifications at different positions of the molecule.

Modification of the Cyclopropyl (B3062369) Group

The cyclopropyl ring is a key feature of the molecule, and its modification can lead to significant changes in the compound's properties.

Substitution on the Ring: The introduction of substituents onto the cyclopropyl ring can be achieved through various synthetic strategies. For instance, the Kulinkovich reaction, which involves the reaction of esters with Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst, can be used to generate substituted cyclopropanols. organic-chemistry.org These can then be further elaborated to introduce amino groups. Another approach involves the diastereoselective synthesis of trans-2-substituted cyclopropanols from α-chloroaldehydes and a bimetallic reagent, CH₂(ZnI)₂. organic-chemistry.org The high trans-selectivity in this reaction is attributed to the equilibration of the cyclopropoxide intermediates. organic-chemistry.org

Ring Expansion and Contraction: While less common, synthetic routes to analogues with altered ring sizes, such as cyclobutyl or cyclopentyl groups, can be envisioned. These would typically involve starting with the corresponding cycloalkylamine and reacting it with a suitable propylene (B89431) oxide or halohydrin derivative.

Introduction of Heteroatoms: The replacement of a carbon atom within the cyclopropyl ring with a heteroatom, such as oxygen or nitrogen, would lead to oxirane or aziridine (B145994) analogues, respectively. The synthesis of such compounds would require distinct synthetic pathways, often starting from different precursors.

Alteration of the Propanol (B110389) Backbone

Chain Length Homologation: The synthesis of analogues with longer or shorter alkyl chains between the amino and hydroxyl groups can be accomplished by using different starting materials. For example, using an appropriate amino alcohol with a different chain length in a reaction with a cyclopropylating agent.

Branching and Isomerization: Introduction of branching on the propanol backbone can be achieved by starting with appropriately substituted building blocks. For instance, using a substituted epoxide or halohydrin in the initial nucleophilic substitution reaction with cyclopropylamine (B47189). The position of the hydroxyl group can also be altered, leading to isomers such as 1-(cyclopropylamino)propan-2-ol. The synthesis of (2S)-1-(cyclopropylamino)propan-2-ol typically involves the nucleophilic substitution reaction between cyclopropylamine and a suitable halohydrin or epoxide. evitachem.com

Introduction of Unsaturation: The synthesis of analogues containing double or triple bonds within the backbone can be achieved through elimination reactions of appropriately functionalized precursors or by starting with unsaturated building blocks.

Derivatization at the Amino and Hydroxyl Centers

The amino and hydroxyl groups are key sites for derivatization, allowing for the introduction of a wide array of functional groups.

N-Alkylation and N-Acylation: The secondary amine can be further alkylated or acylated to produce tertiary amines or amides, respectively. N-alkylation can be achieved through reductive amination or by reaction with alkyl halides. N-acylation is typically performed using acid chlorides or anhydrides in the presence of a base.

O-Alkylation and O-Acylation: The hydroxyl group can be converted into ethers or esters through O-alkylation or O-acylation. O-alkylation can be carried out using methods like the Williamson ether synthesis, while O-acylation can be achieved with acid chlorides or anhydrides.

Functional Group Interconversion: The hydroxyl group can be oxidized to a ketone using various oxidizing agents. evitachem.com The amino group can also undergo a variety of transformations. For example, a single-step, quantitative derivatization of amino, carboxyl, and hydroxyl groups in iodothyronine amino acids has been reported using ethanolic pivalic anhydride (B1165640) containing 4-dimethylaminopyridine, which could potentially be adapted for this compound. nih.gov

Structure-Reactivity and Structure-Function Relationship Studies (non-biological)

The systematic synthesis of derivatives and analogues of this compound is crucial for studying how structural modifications impact the molecule's chemical reactivity and non-biological functions.

Impact of Cyclopropyl Ring Substitution: The electronic and steric nature of substituents on the cyclopropyl ring can significantly influence the reactivity of the amino and hydroxyl groups. Electron-withdrawing groups may decrease the nucleophilicity of the amine, while bulky substituents could sterically hinder reactions at both functional groups.

Influence of Propanol Backbone Alterations: Changes in the length and branching of the propanol backbone can affect the intramolecular interactions between the amino and hydroxyl groups. For example, a shorter or more rigid backbone could facilitate hydrogen bonding, influencing the compound's physical properties and reactivity.

Effect of Derivatization on Physicochemical Properties: Derivatization of the amino and hydroxyl groups will alter key physicochemical properties such as polarity, hydrogen bonding capacity, and lipophilicity. For instance, converting the hydroxyl group to an ether or ester will reduce its ability to act as a hydrogen bond donor. These changes are fundamental in understanding the molecule's behavior in different chemical environments.

Chemoinformatic Analysis of Related Structures

Chemoinformatics provides powerful tools for analyzing the structural diversity and property space of a library of related compounds.

Molecular Descriptor Analysis: A variety of molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, can be calculated for a series of this compound analogues. This data can be used to assess the chemical space covered by the synthesized library and to identify relationships between structure and properties.

Similarity and Diversity Analysis: By calculating molecular fingerprints, the structural similarity and diversity of a set of analogues can be quantified. This analysis can help in selecting a diverse subset of compounds for further study or in identifying areas of the chemical space that have been underexplored.

Pharmacophore Modeling (Hypothetical): In a non-biological context, pharmacophore models can be developed based on the structural features required for a specific chemical interaction or property. For example, a model could be built to identify the key features responsible for a particular type of catalytic activity or for binding to a specific material.

The following table provides a summary of some of the structural analogues of this compound and their key structural features.

Compound Name Modification Key Structural Feature Reference
1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanolAlteration of propanol backbone and N-substitutionIntroduction of a phenoxy group and a tert-butyl group on the nitrogen. nih.gov
2-Cyclopropyl-2-(2-methylpentylamino)propan-1-olN-substitutionAddition of a 2-methylpentyl group to the nitrogen. nih.gov
(S)-2-Aminopropan-1-olAbsence of cyclopropyl groupA simple amino alcohol without the cyclopropyl ring. google.com
2-Cyclopropyl-2-propanolAbsence of amino groupA cyclopropyl-containing alcohol without the amino group. nih.gov

This systematic approach to the synthesis and analysis of derivatives and analogues of this compound is essential for building a comprehensive understanding of its chemical properties and for exploring its potential in various non-biological applications.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, environmentally friendly, and economically viable methods for synthesizing 2-(cyclopropylamino)propan-1-ol. Key areas of exploration include:

Biocatalytic Approaches: The use of enzymes, such as transaminases and dehydrogenases, offers a green alternative to traditional chemical synthesis. nih.govmdpi.com Future studies could involve engineering amine dehydrogenases for the asymmetric reductive amination of corresponding hydroxy ketones to produce chiral amino alcohols like this compound with high stereoselectivity. mdpi.comacs.org This approach promises mild reaction conditions, the use of ammonia (B1221849) as a sole amino donor, and reduced environmental impact. mdpi.comacs.org

Photocatalysis: Visible-light photoredox catalysis is an emerging powerful tool in organic synthesis. researchgate.net Research could be directed towards developing photocatalytic systems for the synthesis of 1,2-amino alcohols, potentially applicable to this compound. researchgate.net This method offers the advantage of using light as a renewable energy source and often proceeds under mild, ambient conditions. nih.gov

Continuous-Flow Synthesis: Microreaction systems offer enhanced heat and mass transfer, leading to higher yields, better selectivity, and improved safety for chemical processes. mdpi.com The development of a continuous-flow process for the synthesis of cyclopropylamines, which are key precursors, could be a significant advancement. mdpi.com This would allow for a more efficient and scalable production of this compound.

Advanced Cyclopropanation Strategies: The synthesis of the cyclopropylamine (B47189) moiety is a critical aspect. nih.govnih.govnih.gov Recent advances in cyclopropanation reactions, including Simmons-Smith type reactions and transition-metal-catalyzed processes, could be further optimized for the synthesis of precursors to this compound. nih.govnih.gov

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Biocatalysis High enantioselectivity, mild conditions, green solvent (water)Enzyme stability and cost, substrate scope
Photocatalysis Use of renewable energy, mild reaction conditionsCatalyst cost and stability, scalability
Continuous-Flow High efficiency and safety, scalabilityInitial setup cost, potential for clogging
Advanced Cyclopropanation High yields and stereocontrolReagent sensitivity, catalyst cost

Advanced Catalyst Design Utilizing this compound Motifs

The chiral nature of this compound makes it an attractive scaffold for the design of new ligands and catalysts for asymmetric synthesis.

Chiral Ligands for Asymmetric Catalysis: Chiral β-amino alcohols are effective ligands in a variety of metal-catalyzed asymmetric reactions. mmsl.czrsc.org Future work could involve synthesizing derivatives of this compound and evaluating their performance as ligands in reactions such as the enantioselective addition of organozinc reagents to aldehydes. mmsl.czrsc.org

Organocatalysis: The amine and alcohol functionalities in this compound allow for its potential use as an organocatalyst. researchgate.net Research could explore its application in C-C bond-forming reactions, such as aldol (B89426) or Michael additions, where the bifunctional nature of the molecule can facilitate the reaction and control stereochemistry. researchgate.net

Immobilized Catalysts: To enhance reusability and simplify product purification, this compound-based catalysts could be immobilized on solid supports like nanoparticles or polymers. mmsl.cz This is a key step towards the industrial application of these catalytic systems.

In-depth Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones.

Computational Studies (DFT): Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction pathways, transition state structures, and the origins of stereoselectivity. mdpi.com Future computational studies could model the interactions of this compound-based ligands with metal centers and substrates, providing insights that are difficult to obtain experimentally.

Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques, such as in-situ NMR and FTIR, coupled with kinetic analysis, can provide valuable data on reaction intermediates and the rates of different reaction steps. These experimental studies can validate and refine the models developed through computational methods.

Exploration of New Non-Biological Applications

While chiral amino alcohols are prominent in medicinal chemistry, future research should also explore the potential of this compound in other areas.

Materials Science: The unique structural and electronic properties of the cyclopropyl (B3062369) group could be harnessed in the design of novel materials. For instance, polymers or liquid crystals incorporating the this compound motif could exhibit interesting physical or optical properties.

Chiral Resolving Agents: The enantiopure forms of this compound could be utilized as resolving agents for the separation of racemic mixtures of other chiral compounds. nih.gov

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. nih.gov

Rational Ligand Design: Computational screening and docking studies can be used to rationally design new ligands based on the this compound scaffold with improved catalytic activity and selectivity for specific reactions. These in silico designed ligands can then be synthesized and tested experimentally, creating an efficient feedback loop for catalyst development. nih.gov

Predictive Modeling: By combining experimental data with computational models, it may be possible to develop predictive models for the performance of this compound-derived catalysts. This would accelerate the discovery of new and improved catalytic systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(cyclopropylamino)propan-1-ol, and how can reaction efficiency be optimized?

  • Methodology : Utilize nucleophilic substitution or reductive amination strategies. For example, cyclopropylamine can react with epoxide derivatives (e.g., glycidol) under controlled pH and temperature to form the target compound. Moist Ag₂O-mediated reactions (as seen in propanol derivatives) may also be adapted .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., ethanol/water mixtures) to improve yield. Purify via column chromatography using silica gel and a gradient elution system .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and alcohol/amine functionalities. DEPT-135 distinguishes CH₃/CH₂/CH groups .
  • FT-IR : Identify O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches. Cyclopropyl C-C vibrations appear near 1000–1100 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₆H₁₃NO) and isotopic patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental contamination .
  • Storage : Store in cool (<25°C), ventilated areas away from oxidizers. Use amber glass bottles to limit light exposure .

Advanced Research Questions

Q. How does the cyclopropylamino group affect the compound’s stability under varying pH and temperature conditions?

  • pH Studies : Conduct accelerated stability testing in buffered solutions (pH 1–13). Cyclopropyl groups may confer rigidity, reducing hydrolysis rates compared to linear alkylamines. Monitor degradation via HPLC and identify byproducts (e.g., ring-opened products) .
  • Thermal Analysis : Use DSC/TGA to determine melting/decomposition points. Cyclopropane’s strain energy may lower thermal stability compared to non-cyclic analogs .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic or catalytic reactions?

  • Nucleophilic Behavior : The amine group acts as a weak nucleophile. In Pd-catalyzed cross-couplings, steric hindrance from the cyclopropane may slow reaction kinetics. Compare turnover rates with acyclic analogs .
  • Catalytic Applications : Screen as a ligand in asymmetric catalysis. The rigid cyclopropane structure could induce chirality in products, as seen in similar amino alcohols .

Q. How can contradictions in reported biological activities of cyclopropylamino alcohols be resolved?

  • Data Reconciliation : Perform meta-analysis of existing studies (e.g., antimicrobial or enzyme inhibition assays). Variability may arise from differences in stereochemistry (R/S configurations) or impurity profiles. Validate results using standardized assays (e.g., CLSI guidelines) .
  • Structure-Activity Relationships (SAR) : Synthesize analogs with modified cyclopropane substituents or alcohol chain lengths. Use molecular docking to predict binding affinities to target proteins .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Employ enzymatic resolution (e.g., lipases) or chiral column chromatography. Alternatively, use asymmetric synthesis with Evans auxiliaries .
  • Process Optimization : Transition from batch to flow chemistry for better temperature/pH control. Implement PAT (Process Analytical Technology) for real-time monitoring .

Methodological Considerations Table

Research AspectKey TechniquesEvidence References
SynthesisReductive amination, Ag₂O-mediated reactions
CharacterizationNMR, FT-IR, HRMS
StabilityHPLC, DSC/TGA
Biological AssaysMolecular docking, CLSI assays

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